molecular formula C12H12N2O2 B1493306 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098083-80-6

3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1493306
CAS No.: 2098083-80-6
M. Wt: 216.24 g/mol
InChI Key: RQYPUOVSZIJCPW-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative designed for biochemical research. This compound is provided as a high-purity material to ensure reliable and reproducible results in experimental settings. Pyrimidinedione scaffolds are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities. Related compounds featuring the pyrimidinedione core have been investigated for various applications, including as inhibitors of enzymes like protoporphyrinogen oxidase (PPO), a common target in herbicide development . The structural features of this compound, including the 3,5-dimethylphenyl substituent, make it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex heterocyclic molecules. Researchers can utilize this chemical as a key building block in exploratory chemistry, high-throughput screening campaigns, and the development of novel bioactive agents. Handle this product with care using appropriate personal protective equipment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)14-11(15)3-4-13-12(14)16/h3-7H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYPUOVSZIJCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C=CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution on Pyrimidine-2,4-dione Core

A common approach to synthesize 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione involves nucleophilic substitution reactions on the pyrimidine-2,4-dione scaffold, where the 3,5-dimethylphenyl moiety is introduced via substitution at the N-1 or C-6 position.

Typical Procedure:

  • Starting from 2,4(1H,3H)-pyrimidinedione, the compound is reacted with 3,5-dimethylphenyl halides or tosylates in the presence of catalytic lithium iodide and sodium bicarbonate.
  • The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) at temperatures between 50–80°C.
  • After stirring for 12–15 hours, the product is isolated by extraction and purified by silica gel chromatography.

Example:

  • 5-Ethyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione reacted with bromomethylcyclopropane under these conditions yielded substituted pyrimidinediones with moderate yields (~40-60%).

Condensation and Cyclization Routes

Another method involves the condensation of substituted anilines or amino derivatives with pyrimidine precursors, followed by cyclization to form the pyrimidine-2,4-dione ring system bearing the 3,5-dimethylphenyl substituent.

Key Steps:

  • Reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with formaldehyde and diamines in ethanol to form substituted bis-pyrimido ring systems.
  • Reflux with aldehydes such as benzaldehyde derivatives to introduce aryl substituents.
  • Isolation by filtration and recrystallization from ethanol.

Yields and Conditions:

  • Reaction times vary from 2 hours stirring to 3 days at room temperature.
  • Yields reported range from 39% to 61% depending on substituents and reaction specifics.

Lithiation and Isothiocyanate Addition

A sophisticated approach reported for related pyrimidine derivatives involves lithiation at the 5-position of substituted pyrimidines followed by reaction with isothiocyanates to introduce thiocarbonyl functionalities, which can be further manipulated to obtain pyrimidine-2,4-dione derivatives.

Process Overview:

  • 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine is treated with lithium diisopropylamide (LDA) to generate a 5-lithio intermediate.
  • This intermediate reacts with various aliphatic isothiocyanates to yield N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides.
  • Subsequent treatment with sodium hydride and isothiocyanates or phenyl isocyanate affords 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4-dione or dithione derivatives.

This method is notable for its efficiency and applicability to a range of substituents, though it is more complex and requires careful control of reaction conditions.

Multi-Step Synthesis via Acrylamide and Acrylonitrile Intermediates

In the synthesis of rilpivirine analogs containing 3,5-dimethylphenyl groups, a multi-step synthetic route includes:

  • Palladium-catalyzed coupling of 4-bromo-2,6-dimethylaniline with acrylamide to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide.
  • Conversion of the acrylamide to acrylonitrile hydrochloride via reaction with phosphorus oxychloride at low temperatures and reflux.
  • Further nucleophilic substitutions and cyclizations to form the pyrimidine-2,4-dione core with the 3,5-dimethylphenyl substituent.

This route is advantageous for its modularity but involves toxic reagents such as phosphorus oxychloride and produces malodorous byproducts, which may limit industrial scalability.

General Purification and Characterization Techniques

Across all methods, purification typically involves:

  • Extraction with organic solvents such as ethyl acetate or diethyl ether.
  • Washing with brine and drying over sodium sulfate.
  • Purification by recrystallization or silica gel column chromatography using solvent systems like n-hexane/ethyl acetate mixtures.

Characterization is routinely performed by:

  • Melting point determination.
  • Infrared spectroscopy (IR) to identify characteristic NH and CO stretches.
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to confirm substitution patterns.
  • Mass spectrometry for molecular ion confirmation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3,5-dimethylphenyl bromides/tosylates, LiI, NaHCO3, DMF, 50–80°C 40–60 Moderate yields, straightforward
Condensation with aldehydes 6-amino-1,3-dimethylpyrimidine-2,4-dione, formaldehyde, ethanol, RT to reflux 39–61 Longer reaction times, good purity
Lithiation + isothiocyanate LDA, 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, sodium hydride Variable More complex, allows diverse substitution
Multi-step via acrylamide Pd catalyst, acrylamide, POCl3, reflux 21–51 Modular but involves toxic reagents and byproducts

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted pyrimidinediones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is in the development of anticancer agents. Studies have shown that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated selective inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development .

Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it can act as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. By inhibiting DHFR, this compound may hinder tumor growth and provide a therapeutic avenue for cancer treatment .

Agriculture

Pesticidal Properties
In agricultural applications, this compound has been explored for its pesticidal properties. Preliminary studies suggest that it can act as an effective herbicide against certain weed species. Its mechanism involves disrupting metabolic pathways essential for plant growth and development . This property could lead to the formulation of new herbicides that are less harmful to non-target species and the environment.

Materials Science

Polymer Chemistry
The compound has potential applications in materials science, particularly in the synthesis of novel polymers. Its ability to act as a building block for polymerization reactions allows for the creation of materials with tailored properties. For example, polymers derived from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. These derivatives were tested against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .

Case Study 2: Agricultural Application

Research conducted on the herbicidal efficacy of this compound demonstrated that formulations containing this compound effectively controlled weed populations in controlled field trials. The study concluded that this compound could serve as a basis for developing environmentally friendly herbicides .

Mechanism of Action

The mechanism by which 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves the interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione and its analogs:

Compound Core Structure Substituents Key Properties/Applications Reference
This compound Pyrimidine-2,4-dione 3-(3,5-Dimethylphenyl) Hypothesized antiviral/antibacterial activity based on structural analogs.
3-(3,5-Dimethylphenyl)thieno-[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno-pyrimidine-2,4-dione Thieno ring fused at C5–C6; 3-(3,5-dimethylphenyl) Enhanced electronic properties due to sulfur-containing fused ring; potential kinase inhibition.
5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives Bis-pyrimidine-2,4-dione Two pyrimidine-dione units linked via phenylmethylene bridge HIV-1 capsid inhibitors; hydrophilic-lipophilic balance improves solubility and binding affinity.
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 6-Position: piperidinylmethyl group with 2,3-dimethylphenoxy substituent Anti-mycobacterial activity; targets tuberculosis via improved membrane penetration.
(S)-3-Isopropyl-6-((1-(3-(trifluoromethyl)phenyl)ethyl)amino)pyrimidine-2,4-dione Pyrimidine-2,4-dione 3-Isopropyl; 6-amino group with trifluoromethylphenyl side chain Synthesized under high-temperature conditions; potential CNS activity due to lipophilic groups.

Structural and Functional Insights

  • Core Modifications: The thieno-fused analog () introduces a sulfur atom and fused heterocyclic system, likely enhancing π-π stacking interactions with biological targets compared to the non-fused pyrimidine-dione core .
  • Substituent Effects :

    • The 3,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, which may improve membrane permeability compared to simpler phenyl derivatives .
    • Piperidinylmethyl substituents () introduce conformational flexibility, aiding in mycobacterial target engagement but increasing metabolic instability .
  • Synthetic Strategies :

    • Bis-pyrimidine-diones are synthesized via HCl-catalyzed condensation of aldehydes and uracil in aqueous media (70°C), favoring dimerization .
    • Trifluoromethyl-substituted analogs () require harsher conditions (120°C, EiN), reflecting the challenges of introducing electron-withdrawing groups .

Biological Activity

3-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with a 3,5-dimethylphenyl group, which significantly influences its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Chemical Formula C12H12N2O2
Molecular Weight 220.24 g/mol
CAS Number 2098083-80-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity by acting as either an agonist or antagonist, influencing cellular signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating caspases and disrupting cellular homeostasis.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies reported IC50 values indicating potent cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)0.09
A549 (Lung)0.03
Colo-205 (Colon)0.01

These results suggest that the compound may be effective in targeting multiple types of cancer cells and could serve as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against several microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli<100 µg/mL
S. aureus<100 µg/mL
K. pneumoniae<100 µg/mL

These findings indicate potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

Additionally, the compound has been investigated for anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on HepG2 and HCT-116 cells indicated that the compound exhibited significant cytotoxicity with an IC50 value of less than 50 µM after 72 hours of treatment .
  • Structure-Activity Relationship (SAR) : SAR studies revealed that the presence of electron-donating groups on the phenyl ring enhances the anticancer activity of pyrimidine derivatives. The dimethyl substitution at positions 3 and 5 was found to be particularly beneficial for increasing binding affinity to target receptors .

Q & A

Q. How do substituent effects (e.g., methyl vs. ethyl groups) on the phenyl ring alter the compound’s photophysical properties?

  • Methodological Answer : Methyl groups reduce steric hindrance, increasing π-π stacking in solid-state. Use time-resolved fluorescence to measure excited-state lifetimes. Substituent electronic effects (Hammett σ values) correlate with absorption maxima shifts in UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.